(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one
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Overview
Description
(2Z,5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxy-substituted phenyl group, and an imino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-methylaniline in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone compounds with various functional groups.
Scientific Research Applications
(2Z,5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
1-Hydroxycyclohexyl phenyl ketone: Another photoinitiator with similar applications.
2,2-Dimethoxy-2-phenylacetophenone: Used in UV-curable resins.
Uniqueness
(2Z,5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups and its potential biological activities. Unlike the similar compounds listed, which are primarily used in industrial applications, this compound has broader applications in medicinal chemistry and biological research.
Properties
Molecular Formula |
C19H18N2O3S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S/c1-12-5-4-6-14(9-12)20-19-21-18(22)17(25-19)10-13-7-8-15(23-2)11-16(13)24-3/h4-11H,1-3H3,(H,20,21,22)/b17-10+ |
InChI Key |
GTYXXSZFWPUZOC-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=C(C=C(C=C3)OC)OC)/S2 |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=C(C=C(C=C3)OC)OC)S2 |
Origin of Product |
United States |
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